molecular formula C11H12BrNO2 B3163469 1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one CAS No. 883794-31-8

1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B3163469
M. Wt: 270.12 g/mol
InChI Key: GVMGOWUZEAIJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one” is a chemical compound with the linear formula C11H12BrNO2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecule consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.128 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Crystal Structure Analysis

The study of pyrrolidin-2-one derivatives, such as "4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one," provides insights into their crystal structure and intermolecular interactions. These compounds exhibit specific conformations and hydrogen bonding patterns, contributing to their solid-state properties and potential applications in materials science and drug design (M. Fazli Mohammat et al., 2008).

Synthesis and Antibacterial Activity

Research on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the potential of pyrrolidinone compounds in developing antimicrobial agents. These studies involve the synthesis of various derivatives and their evaluation against a range of bacterial strains, indicating the versatility of the pyrrolidine scaffold in medicinal chemistry (A. Bogdanowicz et al., 2013).

Pharmaceutical Research

Pyrrolidin-2-one derivatives have been synthesized and tested for their pharmacological properties, including antiarrhythmic and antihypertensive effects. These compounds exhibit specific binding affinities to adrenoceptors, showcasing the therapeutic potential of pyrrolidinone derivatives in cardiovascular diseases (Barbara Malawska et al., 2002).

Chemical Synthesis and Transformations

Studies on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones underline the chemical versatility of pyrrolidinone derivatives. These reactions are crucial for the development of agrochemicals and medicinal compounds, demonstrating the broad applicability of pyrrolidin-2-one in synthetic organic chemistry (F. Ghelfi et al., 2003).

Molecular Conformation and Drug Design

The structural analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, highlights the importance of molecular conformation in drug design. X-ray analysis and computational methods provide insights into the molecule's geometry and interactions, crucial for understanding its biological activity (Surajit Banerjee et al., 2002).

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMGOWUZEAIJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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